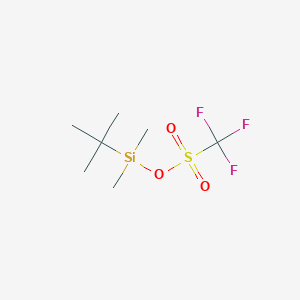

Tert-butyldimethylsilyl trifluoromethanesulfonate

Description

The exact mass of the compound Tert-butyldimethylsilyl trifluoromethanesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tert-butyldimethylsilyl trifluoromethanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyldimethylsilyl trifluoromethanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[tert-butyl(dimethyl)silyl] trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15F3O3SSi/c1-6(2,3)15(4,5)13-14(11,12)7(8,9)10/h1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLLIXJBWWFGEHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15F3O3SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50220034 | |

| Record name | tert-Butyldimethylsilyl trifluoromethanesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69739-34-0 | |

| Record name | (1,1-Dimethylethyl)dimethylsilyl 1,1,1-trifluoromethanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69739-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyldimethylsilyl trifluoromethanesulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069739340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyldimethylsilyl trifluoromethanesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyldimethylsilyl trifluoromethanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.344 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-Butyldimethylsilyl trifluoromethanesulfonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EE45S257MT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Tert-butyldimethylsilyl Trifluoromethanesulfonate (TBSOTf)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyldimethylsilyl trifluoromethanesulfonate, commonly abbreviated as TBSOTf or TBDMSOTf, is a highly reactive and versatile organosilicon reagent with a significant role in modern organic synthesis.[1] Its primary application lies in the protection of hydroxyl groups as tert-butyldimethylsilyl (TBS) ethers, a crucial step in the multi-step synthesis of complex molecules like pharmaceuticals and natural products. Developed as a more potent alternative to tert-butyldimethylsilyl chloride (TBSCl), TBSOTf excels in the silylation of sterically hindered primary, secondary, and even tertiary alcohols that react slowly or not at all with TBSCl.[2] This guide provides a comprehensive overview of the core mechanism of action of TBSOTf, supported by experimental data and protocols.

Core Mechanism of Action: Silylation of Alcohols

The remarkable reactivity of TBSOTf stems from its unique molecular structure. The silicon atom is bonded to a bulky tert-butyl group, two methyl groups, and a trifluoromethanesulfonate (triflate) group.[3] The triflate anion is an exceptionally good leaving group due to the resonance stabilization of its negative charge, which makes the silicon atom highly electrophilic and susceptible to nucleophilic attack.[3]

The silylation of an alcohol with TBSOTf generally proceeds via a nucleophilic substitution reaction at the silicon center. The reaction is typically carried out in an aprotic solvent, such as dichloromethane (DCM), in the presence of a non-nucleophilic base, most commonly 2,6-lutidine.[4][5]

The mechanism can be described in the following steps:

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic silicon atom of TBSOTf.

-

Transition State: The reaction is believed to proceed through an associative substitution pathway involving a pentavalent silicon intermediate or a concerted SN2-like transition state.[2]

-

Leaving Group Departure: The highly stable triflate anion is displaced.

-

Proton Abstraction: The non-nucleophilic base, 2,6-lutidine, abstracts the proton from the resulting oxonium ion to yield the neutral TBS-protected alcohol and the corresponding pyridinium triflate salt.[4]

The use of a sterically hindered, non-nucleophilic base like 2,6-lutidine is crucial to prevent it from competing with the alcohol in attacking the silicon center and to efficiently neutralize the triflic acid byproduct, which could otherwise cause deprotection or other side reactions.[6]

Caption: General mechanism for the silylation of an alcohol using TBSOTf and 2,6-lutidine.

Dual Role as a Lewis Acid

Beyond its primary function as a silylating agent, TBSOTf also exhibits significant Lewis acidic character.[7][8] The highly electrophilic silicon center can coordinate to and activate Lewis basic functional groups, such as carbonyls. This property allows TBSOTf to be used as a catalyst for a variety of organic transformations, including:

-

Formation of Silyl Enol Ethers: It readily converts ketones and lactones into their corresponding silyl enol ethers, which are important intermediates in C-C bond-forming reactions.[3][8]

-

Glycosylation Reactions: It can act as a promoter in glycosylation reactions.

-

Cycloaddition and Rearrangement Reactions: TBSOTf can catalyze [4+2] cycloaddition reactions and promote rearrangement reactions.[3][8]

-

Conjugate Additions: It facilitates the conjugate addition of various nucleophiles to α,β-unsaturated carbonyl compounds.[8]

Caption: TBSOTf acting as a Lewis acid to activate a ketone for silyl enol ether formation.

Data Presentation

Physicochemical Properties of TBSOTf

| Property | Value | Reference(s) |

| CAS Number | 69739-34-0 | [9] |

| Molecular Formula | C₇H₁₅F₃O₃SSi | [10] |

| Molecular Weight | 264.34 g/mol | [9] |

| Appearance | Colorless to light yellow liquid | [3][8] |

| Density | 1.151 g/mL at 25 °C | [9][11] |

| Boiling Point | 65-67 °C at 12 mmHg | [10][9] |

| Flash Point | 37 °C (98.6 °F) | [10][11] |

| Storage | 2-8 °C, moisture sensitive | [1][10] |

Comparison of Silylating Agents: TBSOTf vs. TBSCl

| Feature | tert-Butyldimethylsilyl Trifluoromethanesulfonate (TBSOTf) | tert-Butyldimethylsilyl Chloride (TBSCl) | Reference(s) |

| Reactivity | Very high; powerful silylating agent. | Moderate; less reactive. | [2][6] |

| Substrate Scope | Primary, secondary, and tertiary alcohols (including hindered ones). | Primarily primary and less hindered secondary alcohols. | [4][5][6] |

| Typical Base | 2,6-Lutidine (non-nucleophilic). | Imidazole, DMAP (nucleophilic catalysts). | [2][6] |

| Solvent | Dichloromethane (DCM). | Dimethylformamide (DMF). | [2][5] |

| Leaving Group | Trifluoromethanesulfonate (OTf) - excellent. | Chloride (Cl⁻) - good. | [3] |

| Key Advantage | Silylation of sterically demanding alcohols. | Lower cost and moisture sensitivity. | [2][4] |

Experimental Protocols

General Protocol for TBS Protection of a Hindered Alcohol

This protocol provides a representative methodology for the silylation of a sterically hindered secondary or tertiary alcohol using TBSOTf.

Materials:

-

Alcohol (1.0 equiv)

-

Anhydrous Dichloromethane (DCM)

-

2,6-lutidine (2.0 equiv)[9]

-

tert-Butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) (1.5 equiv)[9]

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the alcohol and dissolve it in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Add 2,6-lutidine (2.0 equiv) to the stirred solution, followed by the dropwise addition of TBSOTf (1.5 equiv).[12]

-

Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-5 hours.[12]

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure TBS ether.

Caption: A typical experimental workflow for the protection of an alcohol using TBSOTf.

Conclusion

Tert-butyldimethylsilyl trifluoromethanesulfonate is a powerful and indispensable reagent in organic synthesis. Its high reactivity, driven by the excellent triflate leaving group, allows for the efficient silylation of a wide range of alcohols, including those that are sterically hindered.[2][4] Furthermore, its capacity to act as a Lewis acid broadens its utility, enabling it to catalyze a variety of important chemical transformations.[3] A thorough understanding of its mechanism of action, reaction conditions, and dual reactivity is essential for researchers, scientists, and drug development professionals to effectively leverage this reagent in the design and execution of complex synthetic strategies.

References

- 1. innospk.com [innospk.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. nbinno.com [nbinno.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. m.youtube.com [m.youtube.com]

- 6. TBS Protection - Common Conditions [commonorganicchemistry.com]

- 7. TBDMS triflate - Enamine [enamine.net]

- 8. Trifluoromethanesulfonic acid tert-butyldimethylsilyl ester | 69739-34-0 [chemicalbook.com]

- 9. tert-Butyldimethylsilyl Trifluoromethanesulfonate (TBS-OTf) [commonorganicchemistry.com]

- 10. lifechempharma.com [lifechempharma.com]

- 11. tert-ブチルジメチルシリルトリフルオロメタンスルホナート reagent grade, 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. thieme-connect.com [thieme-connect.com]

Tert-Butyldimethylsilyl Trifluoromethanesulfonate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf or TBDMSOTf) is a powerful and versatile reagent in modern organic synthesis.[1] Its high reactivity as a silylating agent and its capacity to act as a Lewis acid make it an indispensable tool for a wide range of chemical transformations.[2] This technical guide provides an in-depth overview of the properties, reactivity, and applications of TBSOTf, with a focus on its utility in complex molecule synthesis relevant to pharmaceutical and drug development.

Core Properties of Tert-Butyldimethylsilyl Trifluoromethanesulfonate

TBSOTf is a colorless to light yellow, fuming liquid that is sensitive to moisture.[3] Its key physical and chemical properties are summarized in the tables below for easy reference and comparison.

Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₅F₃O₃SSi | [3] |

| Molecular Weight | 264.34 g/mol | [4] |

| Boiling Point | 65-67 °C at 12 mmHg | [4] |

| Density | 1.151 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.385 | [3] |

| Melting Point | < 0 °C | [3] |

| Flash Point | 37 °C (98.6 °F) - closed cup | [5] |

| Solubility | Soluble in most organic solvents (e.g., pentane, CH₂Cl₂). Decomposes in water. | [3] |

Chemical and Spectroscopic Properties

| Property | Value | Reference(s) |

| CAS Number | 69739-34-0 | [4] |

| EC Number | 274-102-0 | [6] |

| PubChem CID | 123564 | [6] |

| InChI Key | WLLIXJBWWFGEHT-UHFFFAOYSA-N | [6] |

| Canonical SMILES | CC(C)(C)--INVALID-LINK--(C)OS(=O)(=O)C(F)(F)F | [6] |

| 1H NMR (400 MHz, CDCl₃) | δ 0.95 (s, 9H), -0.21 (s, 3H), -0.47 (s, 3H) | [1] |

Reactivity and Applications

The high reactivity of TBSOTf stems from the excellent leaving group ability of the trifluoromethanesulfonate (triflate) anion, which makes the silicon atom highly electrophilic. This inherent reactivity allows for rapid and efficient reactions under mild conditions.

Silylating Agent for Protection of Functional Groups

TBSOTf is a premier reagent for the introduction of the tert-butyldimethylsilyl (TBS) protecting group, which is widely used to mask the reactivity of hydroxyl and amino groups in multi-step syntheses.[7]

-

Alcohols: TBSOTf is significantly more reactive than the corresponding chloride (TBSCl) and is capable of silylating primary, secondary, and even sterically hindered tertiary alcohols.[6][8] The reaction is typically carried out in the presence of a non-nucleophilic base, such as 2,6-lutidine, in an aprotic solvent like dichloromethane (DCM).[8] The bulky TBS group provides considerable stability to the resulting silyl ether under a wide range of reaction conditions, yet it can be readily removed using fluoride sources (e.g., tetrabutylammonium fluoride, TBAF) or acidic conditions.[6]

-

Amines: Similar to alcohols, primary and secondary amines can be efficiently protected as their corresponding TBS-amines using TBSOTf.

The general workflow for the protection of an alcohol using TBSOTf is depicted below:

Caption: General workflow for the TBS protection of an alcohol.

Formation of Silyl Enol Ethers

TBSOTf is highly effective in converting ketones and lactones into their corresponding silyl enol ethers.[2] These intermediates are of great synthetic value, particularly in carbon-carbon bond-forming reactions such as the Mukaiyama aldol reaction. The regioselectivity of silyl enol ether formation (i.e., kinetic versus thermodynamic control) can be influenced by the choice of base and reaction conditions.[9]

The mechanism for the formation of a silyl enol ether from a ketone is illustrated below:

Caption: Mechanism of silyl enol ether formation.

Lewis Acid Catalysis

The inherent Lewis acidity of TBSOTf allows it to catalyze a variety of organic transformations. It can activate carbonyl compounds towards nucleophilic attack, promote conjugate additions, and facilitate rearrangement reactions.[2]

Application in Natural Product Synthesis: The Total Synthesis of (±)-Platencin

A notable application of TBSOTf is in the total synthesis of complex natural products. In the synthesis of (±)-Platencin, a potent antibacterial agent, TBSOTf is employed for the protection of a key hydroxyl group.[1] The reaction scheme below highlights a crucial step in this synthesis where TBSOTf is used.

Caption: TBSOTf in the total synthesis of (±)-Platencin.

Experimental Protocols

Silylation of a Primary Alcohol

This protocol describes a general procedure for the protection of a primary alcohol using TBSOTf.

Materials:

-

Primary alcohol

-

tert-Butyldimethylsilyl trifluoromethanesulfonate (TBSOTf)

-

2,6-Lutidine

-

Anhydrous dichloromethane (DCM)

-

Deionized water

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the primary alcohol (1.0 equiv) in anhydrous DCM, add 2,6-lutidine (2.0 equiv) at room temperature under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add TBSOTf (1.5 equiv) dropwise to the stirred solution.

-

Allow the reaction to stir at room temperature for 2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract with DCM.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to yield the TBS-protected alcohol.[10]

Synthesis of a Silyl Enol Ether from a Ketone

This protocol provides a method for the synthesis of a silyl enol ether from a ketone.

Materials:

-

Ketone

-

tert-Butyldimethylsilyl trifluoromethanesulfonate (TBSOTf)

-

Triethylamine (Et₃N)

-

Anhydrous dichloromethane (DCM)

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the ketone (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add TBSOTf (1.1 equiv) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction with deionized water.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to afford the silyl enol ether.

Safety and Handling

Tert-butyldimethylsilyl trifluoromethanesulfonate is a flammable, corrosive, and moisture-sensitive liquid that requires careful handling in a well-ventilated fume hood.[11]

Hazard Summary

| Hazard | Description | GHS Pictograms |

| Flammability | Flammable liquid and vapor. | 🔥 |

| Corrosivity | Causes severe skin burns and eye damage. | corrosive |

| Health Hazards | May cause respiratory irritation. | ! |

Handling and Storage

-

Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11] Use only non-sparking tools and take precautionary measures against static discharge.[11] Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[11] Recommended storage temperature is 2-8 °C.[3] It is moisture-sensitive and should be stored under an inert atmosphere.[11]

First Aid Measures

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[12]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[12]

-

Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12]

Disposal

Dispose of contents and container in accordance with local, regional, national, and international regulations.[11] Do not allow to enter drains or watercourses.

Conclusion

Tert-butyldimethylsilyl trifluoromethanesulfonate is a highly effective and versatile reagent with broad applications in organic synthesis. Its powerful silylating ability, coupled with its utility as a Lewis acid, makes it a valuable tool for researchers, scientists, and drug development professionals. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its successful application in the laboratory.

References

- 1. Total Syntheses of (±)-Platencin and (−)-Platencin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TBDMS triflate - Enamine [enamine.net]

- 3. innospk.com [innospk.com]

- 4. tert-Butyldimethylsilyl Trifluoromethanesulfonate (TBS-OTf) [commonorganicchemistry.com]

- 5. Spongipyran Synthetic Studies. Total Synthesis of (+)-Spongistatin 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. total-synthesis.com [total-synthesis.com]

- 7. jocpr.com [jocpr.com]

- 8. TBS Protection - Common Conditions [commonorganicchemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. TBS Protection - TBS-OTf [commonorganicchemistry.com]

- 11. Synthesis of spongistatin 2 employing a new route to the EF fragment - Chemical Science (RSC Publishing) DOI:10.1039/C3SC50304F [pubs.rsc.org]

- 12. Total Synthesis of Platensimycin and Related Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Role of TBSOTf: A Potent Silylating Agent and Versatile Lewis Acid Catalyst in Modern Organic Synthesis

For Immediate Release

Shanghai, China – December 25, 2025 – In the intricate world of pharmaceutical and fine chemical synthesis, the quest for efficient and selective catalysts is paramount. Among the arsenal of reagents available to the modern chemist, tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) has emerged as a powerful tool, acting not only as a robust silylating agent for the protection of alcohols but also as a potent Lewis acid catalyst for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide provides an in-depth exploration of the applications of TBSOTf as a Lewis acid catalyst, offering valuable insights for researchers, scientists, and drug development professionals.

The utility of TBSOTf as a Lewis acid stems from the highly electron-withdrawing trifluoromethanesulfonate (triflate) group, which renders the silicon atom strongly electrophilic. This enhanced Lewis acidity allows TBSOTf to activate a range of substrates, facilitating key transformations in the synthesis of complex molecules.

Quantitative Assessment of Lewis Acidity

Key Applications in Catalysis

TBSOTf has demonstrated its efficacy as a Lewis acid catalyst in several important organic transformations, often by promoting the in situ formation of highly reactive silyl enol ethers or other silylated intermediates.

Mukaiyama Aldol Reaction

The Mukaiyama aldol reaction, a cornerstone of C-C bond formation, can be effectively promoted by TBSOTf. In this reaction, TBSOTf, in the presence of a hindered amine base such as 2,6-lutidine or triethylamine, facilitates the in situ formation of a silyl enol ether from a ketone or aldehyde. This intermediate then reacts with a carbonyl compound, which is also activated by the Lewis acidic silicon center of TBSOTf, to furnish the corresponding β-hydroxy carbonyl compound. This one-pot procedure avoids the need to pre-form and isolate the often-sensitive silyl enol ether.[3][4]

Table 1: Substrate Scope of the TBSOTf-Mediated Mukaiyama Aldol-Type Addition

| Entry | Ketone/Ester | Aldehyde/Acetal | Base | Yield (%) | Reference |

| 1 | Acetophenone | Benzaldehyde | i-Pr₂NEt | 85 | [4] |

| 2 | Propiophenone | Benzaldehyde | i-Pr₂NEt | 78 | [4] |

| 3 | Cyclohexanone | Benzaldehyde | i-Pr₂NEt | 91 | [4] |

| 4 | Ethyl Acetate | Benzaldehyde | i-Pr₂NEt | 75 | [4] |

| 5 | Thioethyl Acetate | Benzaldehyde | i-Pr₂NEt | 95 | [4] |

| 6 | Isobutyraldehyde | Benzaldehyde | 2,6-Lutidine | 88 | [3] |

| 7 | Cyclohexanecarboxaldehyde | Anisaldehyde | 2,6-Lutidine | 75 | [3] |

Hosomi-Sakurai Allylation

The Hosomi-Sakurai reaction, the reaction of an allylsilane with an electrophile, is another area where TBSOTf exhibits its catalytic prowess. It can activate carbonyl compounds towards nucleophilic attack by allylsilanes, leading to the formation of homoallylic alcohols. This transformation is particularly valuable in natural product synthesis for the construction of complex carbon skeletons with high stereocontrol.[5]

Table 2: Application of TBSOTf in Hosomi-Sakurai Allylation

| Entry | Substrate | Catalyst System | Product | Yield (%) | Diastereomeric Ratio | Reference |

| 1 | Intramolecular Allylation of a p-benzoquinone derivative | TBSOTf | Bicyclic core of a natural product | 68 | 8:1 | [5] |

Glycosylation Reactions

In the realm of carbohydrate chemistry, silyl triflates, including TBSOTf, are widely used as promoters for glycosylation reactions. They activate glycosyl donors, such as thioglycosides or glycosyl trichloroacetimidates, facilitating the formation of glycosidic bonds. The stereochemical outcome of these reactions can be highly dependent on the reaction conditions, including the solvent and the nature of the protecting groups on the glycosyl donor and acceptor.[6][7]

Table 3: Stereoselectivity in Silyl Triflate-Mediated Glycosylation

| Entry | Glycosyl Donor | Glycosyl Acceptor | Promoter | Solvent | α:β Ratio | Yield (%) | Reference |

| 1 | GalNAc derivative | GlcA derivative | TMSOTf (20 mol%) | CH₂Cl₂ | 1:2.9 | 71 | [6] |

| 2 | GalNAc derivative | GlcA derivative | TMSOTf (20 mol%) | CH₃CN | 1:4 | 50 | [6] |

| 3 | Perbenzylated Glucose Thioglycoside | Secondary Alcohol | NIS/TMSOTf with DMF | CH₂Cl₂ | >95:5 (α) | 85 | [8] |

Intramolecular Diels-Alder Reaction

TBSOTf, in combination with a base, can also catalyze intramolecular Diels-Alder (IMDA) reactions. It is proposed that TBSOTf facilitates the formation of a silyl enol ether from a ketone, which then acts as the diene in the subsequent cycloaddition. This strategy has been employed in the total synthesis of complex natural products.

Experimental Protocols

General Procedure for the TBSOTf-Mediated Mukaiyama Aldol Reaction

To a solution of the ketone or ester (1.0 equiv) and the aldehyde or acetal (1.2 equiv) in an anhydrous solvent (e.g., CH₂Cl₂) at -78 °C under an inert atmosphere is added a hindered amine base (e.g., 2,6-lutidine, 1.5 equiv). TBSOTf (1.3 equiv) is then added dropwise. The reaction mixture is stirred at -78 °C for a specified time (typically 1-4 hours) and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

General Procedure for the Hosomi-Sakurai Allylation

To a solution of the carbonyl compound (1.0 equiv) in an anhydrous solvent (e.g., CH₂Cl₂) at -78 °C under an inert atmosphere is added TBSOTf (1.1 equiv). After stirring for a few minutes, the allylsilane (1.2 equiv) is added dropwise. The reaction is stirred at -78 °C and allowed to warm to room temperature over several hours. The reaction progress is monitored by TLC. Once the starting material is consumed, the reaction is quenched with saturated aqueous NaHCO₃ solution. The mixture is extracted with an organic solvent, and the combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The residue is purified by column chromatography to afford the homoallylic alcohol.

General Procedure for Glycosylation using a Thioglycoside Donor

To a solution of the thioglycoside donor (1.2 equiv) and the glycosyl acceptor (1.0 equiv) in anhydrous CH₂Cl₂ containing activated molecular sieves at -78 °C under an inert atmosphere is added N-iodosuccinimide (NIS) (1.3 equiv). After stirring for 15 minutes, a solution of TBSOTf (0.1-0.3 equiv) in CH₂Cl₂ is added dropwise. The reaction mixture is stirred at the appropriate temperature (ranging from -78 °C to 0 °C) and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of Na₂S₂O₃ and NaHCO₃. The mixture is filtered, and the filtrate is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash chromatography.

Mechanistic Insights and Visualizations

The catalytic role of TBSOTf in these transformations can be visualized through reaction pathway diagrams. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms.

Conclusion

tert-Butyldimethylsilyl trifluoromethanesulfonate is a versatile reagent that extends its utility beyond a simple protecting group strategy. Its inherent Lewis acidity allows it to catalyze a range of important chemical transformations that are central to the synthesis of complex organic molecules, including pharmaceuticals and natural products. By understanding the principles of its catalytic activity and having access to detailed experimental protocols, researchers can effectively harness the power of TBSOTf to streamline synthetic routes and access novel chemical entities. This guide serves as a valuable resource for unlocking the full potential of this powerful Lewis acid catalyst.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. scholarship.richmond.edu [scholarship.richmond.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reagent Controlled Stereoselective Synthesis of α-Glucans - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Tert-butyldimethylsilyl Trifluoromethanesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyldimethylsilyl trifluoromethanesulfonate (TBS-OTf), also known as TBDMS-OTf or TBS-triflate, is a highly reactive and versatile silylating agent and Lewis acid widely employed in organic synthesis.[1][2][3] Its primary application lies in the protection of hydroxyl and amino groups, a crucial step in the multi-step synthesis of complex molecules, including pharmaceuticals.[3][4] This technical guide provides an in-depth overview of the synthesis of TBS-OTf, including detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow. The information presented is intended to equip researchers and professionals in drug development with the necessary knowledge for the efficient and safe preparation of this important reagent.

Introduction

The tert-butyldimethylsilyl (TBS) group is a bulky protecting group that offers robust stability under a variety of reaction conditions, yet can be readily removed when desired.[3] TBS-OTf is a more reactive silylating agent compared to its chloride counterpart, tert-butyldimethylsilyl chloride (TBS-Cl).[5] The high reactivity of TBS-OTf is attributed to the trifluoromethanesulfonate (triflate) anion, which is an excellent leaving group.[3] This enhanced reactivity allows for the silylation of sterically hindered alcohols and the formation of silyl enol ethers from ketones and lactones.[1][2] Beyond its role as a protecting group reagent, TBS-OTf also functions as a potent Lewis acid, catalyzing various organic transformations such as conjugate additions and cycloaddition reactions.[1][2][3][6]

Synthesis of Tert-butyldimethylsilyl Trifluoromethanesulfonate

The most common and direct method for the preparation of TBS-OTf involves the reaction of tert-butyldimethylchlorosilane with trifluoromethanesulfonic acid. This reaction proceeds with the evolution of hydrogen chloride gas and yields the desired product, which can be purified by distillation.

Reaction Scheme

The overall reaction is as follows:

Experimental Protocol

A detailed experimental procedure for the synthesis of tert-butyldimethylsilyl trifluoromethanesulfonate is provided below.[1]

Materials:

-

tert-butyldimethylchlorosilane (24 g, 0.16 mol)

-

Trifluoromethanesulfonic acid (14 mL, 0.16 mol)

-

Argon gas supply

-

Reaction flask equipped with a dropping funnel and a gas outlet (bubbler)

-

Heating mantle

-

Distillation apparatus

Procedure:

-

To a reaction flask containing 24 g (0.16 mol) of tert-butyldimethylchlorosilane at 23°C under an argon atmosphere, add 14 mL (0.16 mol) of trifluoromethanesulfonic acid dropwise using a dropping funnel.

-

After the addition is complete, heat the solution to 60°C.

-

Maintain the reaction at 60°C for 10 hours. During this time, hydrogen chloride gas will evolve and can be monitored via a bubbler. The reaction is considered complete when the evolution of HCl ceases.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Purify the resulting product by distillation under reduced pressure. The product, tert-butyldimethylsilyl trifluoromethanesulfonate, distills at 60°C/7 mmHg.[1]

This procedure typically yields 34 g (80%) of the desired product.[1]

Quantitative Data

A summary of the key quantitative data for the synthesis and the final product is presented in the tables below.

Table 1: Reaction Parameters

| Parameter | Value | Reference |

| Starting Material | tert-butyldimethylchlorosilane | [1] |

| Reagent | Trifluoromethanesulfonic acid | [1] |

| Reaction Temperature | 60°C | [1] |

| Reaction Time | 10 hours | [1] |

| Yield | 80% | [1] |

Table 2: Physicochemical Properties of TBS-OTf

| Property | Value | Reference |

| Appearance | Clear, colorless to light yellow fuming liquid | [1][2] |

| Molecular Formula | C7H15F3O3SSi | [4][7] |

| Molecular Weight | 264.34 g/mol | [5] |

| Boiling Point | 60°C at 7 mmHg; 65-67°C at 12 mmHg | [1][5] |

| Density | 1.151 g/mL at 25°C | [1][5] |

| Refractive Index (n20/D) | 1.385 | [1] |

| Storage Temperature | 2-8°C | [2][4] |

Application in Silylation: An Example Protocol

While the focus of this guide is the synthesis of TBS-OTf, it is pertinent to include a representative protocol for its primary application: the protection of an alcohol. The following example details the silylation of α,α-diphenyl-D-prolinol.

Materials:

-

α,α-Diphenyl-D-prolinol (500 mg, 1.97 mmol)

-

2,6-Lutidine (1.4 mL, 11.8 mmol, 6.0 eq.)

-

tert-Butyldimethylsilyl trifluoromethanesulfonate (1.36 mL, 5.92 mmol, 3.0 eq.)

-

Dichloromethane (10 mL)

-

Water

-

Saturated sodium bicarbonate solution

-

Brine

-

Sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexane (for elution)

Procedure:

-

Dissolve α,α-diphenyl-D-prolinol (500 mg, 1.97 mmol) and 2,6-lutidine (1.4 mL, 11.8 mmol) in dichloromethane (10 mL) in a reaction flask and cool the solution to 0°C.

-

To the cooled solution, add TBS-OTf (1.36 mL, 5.92 mmol).

-

Stir the mixture at room temperature for 20 hours.

-

Quench the reaction by adding water (15 mL).

-

Extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).

-

Dry the organic layer over sodium sulfate and filter.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane (1:4 to 1:1) as the eluent to afford the silylated product as a pale yellow syrup (410 mg, 57% yield).

¹H NMR Data of the Product (400 MHz, CDCl₃): δ 7.53-7.50 (m, 2H), 7.37-7.35 (m, 2H), 7.31-7.23 (m, 6H), 4.01 (t, J = 7.2 Hz, 1H), 2.84-2.79 (m, 1H), 2.72-2.66 (m, 1H), 1.75 (brs, 1H), 1.62-1.48 (m, 3H), 1.28-1.16 (m, 1H), 0.95 (s, 9H), -0.21 (s, 3H), -0.47 (s, 3H).

Workflow and Logic Diagrams

To visually represent the synthesis and purification process, the following diagrams have been generated using Graphviz.

Caption: Workflow for the synthesis of TBS-OTf.

Caption: Experimental workflow for alcohol protection using TBS-OTf.

Safety Considerations

Tert-butyldimethylsilyl trifluoromethanesulfonate is a flammable liquid and vapor.[8] It causes severe skin burns and eye damage and may cause respiratory irritation.[4] It is also moisture-sensitive and decomposes in water.[2][4] Therefore, it should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen).[1]

Conclusion

This technical guide has detailed a reliable and efficient method for the synthesis of tert-butyldimethylsilyl trifluoromethanesulfonate, a key reagent in modern organic synthesis. The provided experimental protocol, quantitative data, and workflow diagrams offer a comprehensive resource for researchers and professionals in the field of drug development and chemical synthesis. Proper handling and adherence to safety precautions are paramount when working with this reactive compound. The versatility of TBS-OTf as both a protecting group reagent and a Lewis acid ensures its continued importance in the construction of complex molecular architectures.

References

- 1. Trifluoromethanesulfonic acid tert-butyldimethylsilyl ester | 69739-34-0 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. nbinno.com [nbinno.com]

- 4. lifechempharma.com [lifechempharma.com]

- 5. tert-Butyldimethylsilyl Trifluoromethanesulfonate (TBS-OTf) [commonorganicchemistry.com]

- 6. TBDMS triflate - Enamine [enamine.net]

- 7. tert-Butyldimethylsilyl trifluoromethanesulfonate [webbook.nist.gov]

- 8. tert-Butyldimethylsilyl Trifluoromethanesulfonate | 69739-34-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

A Comprehensive Technical Guide to Tert-butyldimethylsilyl Trifluoromethanesulfonate (CAS: 69739-34-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyldimethylsilyl trifluoromethanesulfonate (TBDMS-OTf), a powerful and versatile organosilicon compound, is a cornerstone reagent in modern organic synthesis. Identified by its CAS number 69739-34-0, it is widely recognized for its exceptional ability to function as a highly reactive silylating agent and a potent Lewis acid.[1][2] Its utility spans a broad range of applications, most notably in the protection of hydroxyl and amino groups, and in the formation of silyl enol ethers, which are key intermediates in carbon-carbon bond-forming reactions.[3][4] The high reactivity of TBDMS-OTf stems from the trifluoromethanesulfonate (triflate) moiety, an excellent leaving group that renders the silicon atom highly electrophilic.[3] This technical guide provides an in-depth overview of the chemical properties, synthesis, and diverse applications of TBDMS-OTf, with a focus on detailed experimental protocols and safety considerations to aid researchers in its effective and safe utilization.

Chemical and Physical Properties

TBDMS-OTf is a colorless to yellow fuming liquid that is highly sensitive to moisture.[4] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 69739-34-0 | |

| Molecular Formula | C₇H₁₅F₃O₃SSi | [5] |

| Molecular Weight | 264.34 g/mol | [6] |

| Appearance | Colorless to yellow liquid | [4] |

| Boiling Point | 65-67 °C at 12 mmHg | [5][7] |

| Density | 1.151 g/mL at 25 °C | [6][7] |

| Refractive Index (n20/D) | 1.385 | [7] |

| Flash Point | 36 °C (98.6 °F) - closed cup | [5][7] |

| Solubility | Soluble in most organic solvents (e.g., pentane, CH₂Cl₂); reacts rapidly with protic solvents like water and alcohols. | [2][8] |

| Stability | Moisture sensitive; should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2-8 °C. | [2][9] |

Spectroscopic Data

The structural identity of tert-butyldimethylsilyl trifluoromethanesulfonate can be confirmed by various spectroscopic techniques.

| Spectroscopic Data | Key Features |

| ¹H NMR (CDCl₃, 400 MHz) | δ 0.95 (s, 9H, C(CH₃)₃), -0.21 (s, 3H, Si-CH₃), -0.47 (s, 3H, Si-CH₃). Note: Specific shifts can vary slightly based on solvent and instrument. A representative spectrum is available.[10] |

| ¹³C NMR | Data not explicitly found in the search results, but would show characteristic peaks for the tert-butyl and dimethylsilyl groups, as well as a quartet for the trifluoromethyl carbon. |

| Infrared (IR) Spectroscopy | Characteristic strong absorptions for S=O and C-F bonds are expected. A representative ATR-IR spectrum is available.[1] |

| Mass Spectrometry (Electron Ionization) | The mass spectrum provides information on the fragmentation pattern of the molecule. A representative spectrum is available.[7] |

Synthesis

A common laboratory-scale synthesis of tert-butyldimethylsilyl trifluoromethanesulfonate involves the reaction of tert-butyldimethylchlorosilane with trifluoromethanesulfonic acid.[4]

Reaction Scheme:

(CH₃)₃CSi(CH₃)₂Cl + CF₃SO₃H → (CH₃)₃CSi(CH₃)₂OSO₂CF₃ + HCl

Experimental Protocol:

To 24 g (0.16 mol) of tert-butyldimethylchlorosilane at 23°C under an argon atmosphere, 14 mL (0.16 mol) of trifluoromethanesulfonic acid is added dropwise. The solution is then heated at 60°C for 10 hours, during which time hydrogen chloride gas evolves and is removed through a bubbler. The resulting product is purified by distillation under reduced pressure to yield TBDMS-OTf (34 g, 80% yield) with a boiling point of 60°C/7 mmHg.[4]

Applications in Organic Synthesis

The high reactivity of TBDMS-OTf makes it a superior reagent for a variety of synthetic transformations, particularly when compared to the less reactive tert-butyldimethylsilyl chloride (TBDMS-Cl).[11]

Protection of Alcohols

TBDMS-OTf is an exceptionally efficient reagent for the protection of primary, secondary, and even sterically hindered tertiary alcohols as their corresponding tert-butyldimethylsilyl (TBDMS) ethers.[2][12] This protection strategy is crucial in multi-step syntheses to mask the reactivity of hydroxyl groups.[13]

References

- 1. tert-Butyldimethylsilyl trifluoromethanesulphonate | C7H15F3O3SSi | CID 123564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. TBDMS triflate - Enamine [enamine.net]

- 3. ace.as-pub.com [ace.as-pub.com]

- 4. Trifluoromethanesulfonic acid tert-butyldimethylsilyl ester | 69739-34-0 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 7. tert-Butyldimethylsilyl trifluoromethanesulfonate [webbook.nist.gov]

- 8. benchchem.com [benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Trifluoromethanesulfonic acid tert-butyldimethylsilyl ester(69739-34-0) 1H NMR [m.chemicalbook.com]

- 11. tert-Butyldimethylsilyl Trifluoromethanesulfonate (TBS-OTf) [commonorganicchemistry.com]

- 12. TBS Protection - Common Conditions [commonorganicchemistry.com]

- 13. lifechempharma.com [lifechempharma.com]

A Comprehensive Technical Guide to the Physical Properties of tert-Butyldimethylsilyl Triflate (TBDMS Triflate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyldimethylsilyl triflate, commonly referred to as TBDMS triflate or TBSOTf, is a powerful and versatile organosilicon compound with the chemical formula C₇H₁₅F₃O₃SSi.[1] It is a highly reactive silylating agent and a potent Lewis acid, making it an indispensable tool in modern organic synthesis, particularly in the protection of sensitive functional groups and in facilitating complex molecular constructions.[2] Its utility is central to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] This in-depth technical guide provides a comprehensive overview of the core physical properties of TBDMS triflate, detailed experimental protocols for their determination, and an exploration of its reactivity and spectroscopic characteristics.

Core Physical Properties

TBDMS triflate is a colorless to light yellow, fuming liquid under standard conditions.[3][4] It is notable for its high reactivity, particularly its sensitivity to moisture, with which it readily decomposes.[3][4] Therefore, it requires handling and storage under anhydrous conditions, typically under an inert atmosphere such as argon, and at refrigerated temperatures (2-8°C).[1][5]

Quantitative Physical Properties

The key physical properties of TBDMS triflate are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 264.34 g/mol | [6] |

| Boiling Point | 65-67 °C at 12 mmHg | [1] |

| 60 °C at 7 mmHg | [4] | |

| Density | 1.151 g/mL at 25 °C | [4][6] |

| Refractive Index (n20/D) | 1.385 | [4] |

| Melting Point | < 0 °C | [3] |

| Flash Point | 36 °C (98 °F) | [1] |

Spectroscopic Data

The structural elucidation and confirmation of TBDMS triflate are supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides characteristic signals for the tert-butyl and dimethylsilyl protons. Although a specific spectrum with peak assignments for TBDMS triflate was not found in the search results, related structures containing the TBDMS group show a singlet for the nine equivalent protons of the tert-butyl group typically around δ 0.9 ppm and a singlet for the six equivalent protons of the two methyl groups on the silicon atom around δ 0.1 ppm.

¹³C NMR: The carbon NMR spectrum would be expected to show distinct signals for the carbons of the tert-butyl group, the methyl groups attached to silicon, and the trifluoromethyl carbon. While a dedicated spectrum for TBDMS triflate was not available, spectra of related triflate compounds and TBDMS-protected molecules provide expected chemical shift regions.[7][8][9]

²⁹Si NMR: Silicon-29 NMR is a powerful tool for characterizing organosilicon compounds. The chemical shift of the silicon atom in TBDMS triflate is influenced by its bonding environment. While a specific value for TBDMS triflate was not directly found, the chemical shifts for related silyl triflates have been reported.[10][11] The spectrum of TMS (tetramethylsilane) shows a sharp signal, and the chemical shift range for silicon is wide, making it a good indicator of the chemical environment.[12]

Infrared (IR) Spectroscopy

The FT-IR spectrum of TBDMS triflate displays characteristic absorption bands corresponding to its functional groups. A peak list is provided below, compiled from typical IR absorption ranges for the respective bonds.[13][14][15][16][17]

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| ~2960-2850 | C-H stretch (alkyl) | Strong |

| ~1470, ~1370 | C-H bend (alkyl) | Medium |

| ~1250 | Si-C stretch | Medium-Strong |

| ~1400-1300 | S=O stretch (sulfonate) | Strong |

| ~1200-1100 | C-F stretch (trifluoromethyl) | Strong |

| ~1030 | S-O stretch (sulfonate) | Strong |

| ~840 | Si-O stretch | Medium-Strong |

Reactivity and Stability

TBDMS triflate is a highly reactive compound, a characteristic that makes it a valuable reagent in organic synthesis. Its reactivity stems from the excellent leaving group ability of the triflate anion (CF₃SO₃⁻) and the electrophilic nature of the silicon atom.

Silylating Agent

The primary application of TBDMS triflate is as a powerful silylating agent for the protection of alcohols, amines, and other nucleophilic functional groups.[2] It readily reacts with these groups to form stable tert-butyldimethylsilyl (TBDMS) ethers and amines. The TBDMS protecting group is robust and can withstand a wide range of reaction conditions, yet it can be selectively removed when needed.[18]

Caption: General silylation reaction of an alcohol with TBDMS triflate.

Lewis Acid Catalysis

In addition to its role as a silylating agent, TBDMS triflate also functions as a potent Lewis acid.[5] This property allows it to catalyze a variety of organic transformations, including conjugate additions, activation of carbonyl compounds, and rearrangement reactions.[2][5]

Stability

TBDMS triflate is highly sensitive to moisture and reacts rapidly with protic solvents like water and alcohols.[2][5] It should be stored in a tightly sealed container under an inert atmosphere and at low temperatures (2-8 °C) to prevent decomposition.[1][5] It is generally stable in aprotic organic solvents such as dichloromethane, pentane, and chloroform, which are commonly used as reaction media.[4]

Experimental Protocols

Given the air- and moisture-sensitive nature of TBDMS triflate, all experimental procedures for determining its physical properties must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.

Determination of Boiling Point under Reduced Pressure

Objective: To determine the boiling point of TBDMS triflate at a reduced pressure.

Methodology:

-

Assemble a micro-distillation apparatus in a fume hood. All glassware must be oven-dried and cooled under a stream of inert gas.

-

Transfer approximately 1-2 mL of TBDMS triflate to the distillation flask using a syringe under an inert atmosphere.

-

Add a small magnetic stir bar to the distillation flask.

-

Connect the apparatus to a vacuum pump equipped with a pressure gauge and a cold trap.

-

Slowly reduce the pressure to the desired value (e.g., 7 or 12 mmHg).

-

Begin heating the distillation flask gently using a heating mantle while stirring.

-

Record the temperature at which the liquid consistently condenses on the thermometer bulb and drips into the collection flask. This temperature is the boiling point at the recorded pressure.

Caption: Workflow for boiling point determination under reduced pressure.

Determination of Density

Objective: To determine the density of TBDMS triflate.

Methodology:

-

Use a pycnometer that has been oven-dried and cooled under an inert atmosphere.

-

Determine the mass of the empty, dry pycnometer.

-

In a glovebox or under a positive pressure of inert gas, carefully fill the pycnometer with TBDMS triflate up to the calibration mark, avoiding the introduction of air bubbles.

-

Determine the mass of the pycnometer filled with TBDMS triflate.

-

The density is calculated by dividing the mass of the TBDMS triflate (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

Determination of Solubility

Objective: To qualitatively and semi-quantitatively assess the solubility of TBDMS triflate in various organic solvents.

Methodology:

-

In a series of oven-dried vials under an inert atmosphere, add a small, known amount of TBDMS triflate (e.g., 10 mg).

-

To each vial, add a measured volume of an anhydrous organic solvent (e.g., 0.1 mL of pentane, dichloromethane, chloroform, diethyl ether, tetrahydrofuran).

-

Gently agitate the vials and observe if the TBDMS triflate dissolves completely.

-

If it dissolves, continue adding the solvent in measured increments until the solution becomes saturated (i.e., a precipitate forms) or a significant volume has been added, indicating high solubility.

-

Record the observations to classify the solubility as soluble, slightly soluble, or insoluble in each solvent. TBDMS triflate is known to be soluble in most common aprotic organic solvents.[4]

Conclusion

TBDMS triflate is a cornerstone reagent in modern organic synthesis, valued for its high reactivity and versatility. A thorough understanding of its physical properties, spectroscopic signatures, and handling requirements is crucial for its effective and safe utilization in research and development. The data and protocols presented in this guide offer a comprehensive resource for scientists and professionals, enabling them to leverage the full potential of this powerful synthetic tool.

References

- 1. lifechempharma.com [lifechempharma.com]

- 2. nbinno.com [nbinno.com]

- 3. innospk.com [innospk.com]

- 4. Trifluoromethanesulfonic acid tert-butyldimethylsilyl ester | 69739-34-0 [chemicalbook.com]

- 5. TBDMS triflate - Enamine [enamine.net]

- 6. tert-Butyldimethylsilyl Trifluoromethanesulfonate (TBS-OTf) [commonorganicchemistry.com]

- 7. spectrabase.com [spectrabase.com]

- 8. tert-Butylchlorodiphenylsilane(58479-61-1) 13C NMR spectrum [chemicalbook.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

- 12. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. researchgate.net [researchgate.net]

- 15. FT-IR Spectra [chemanalytical.com]

- 16. FTIR [terpconnect.umd.edu]

- 17. scribd.com [scribd.com]

- 18. benchchem.com [benchchem.com]

TBDMSOTf: A Comprehensive Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf or TBSOTf) is a powerful silylating agent widely employed in organic synthesis for the protection of hydroxyl and other functional groups. Its high reactivity, while advantageous for chemical transformations, necessitates stringent safety protocols and handling procedures to mitigate potential hazards. This technical guide provides an in-depth overview of the safety precautions, handling guidelines, hazardous properties, and emergency procedures associated with TBDMSOTf. Detailed experimental protocols for its use in the protection of alcohols are also presented, alongside graphical representations of safety workflows and experimental procedures to ensure clarity and promote a safe laboratory environment.

Chemical and Physical Properties

tert-Butyldimethylsilyl trifluoromethanesulfonate is a colorless to light yellow liquid with the chemical formula C₇H₁₅F₃O₃SSi.[1][2] It is highly reactive and moisture-sensitive.[3][4] A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physical and Chemical Properties of TBDMSOTf

| Property | Value | References |

| Molecular Weight | 264.33 g/mol | [1][5] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Boiling Point | 65-67 °C at 12 mmHg | [1][6] |

| Density | 1.151 g/mL at 25 °C | [6] |

| Flash Point | 36 - 37 °C (closed cup) | [1][7] |

| Refractive Index | n20/D 1.385 (lit.) | [6] |

| Water Solubility | Decomposes | [1][3] |

Hazard Identification and GHS Classification

TBDMSOTf is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is a flammable liquid and vapor, causes severe skin burns and eye damage, and may cause respiratory irritation.[1][5][7]

Table 2: GHS Hazard Classification for TBDMSOTf

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor[1][5][7] |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[1][5][8] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[8] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1][5][7] |

Hazard Pictograms:

Safety Precautions and Handling

Due to its hazardous nature, strict safety measures must be implemented when handling TBDMSOTf.

Personal Protective Equipment (PPE)

A comprehensive set of personal protective equipment is mandatory to prevent exposure.

Table 3: Recommended Personal Protective Equipment for Handling TBDMSOTf

| PPE Category | Item | Specification | References |

| Eye and Face Protection | Safety goggles or a face shield | Must be worn to protect against splashes. | [8][9][10] |

| Hand Protection | Chemical-resistant gloves | Nitrile or other suitable gloves should be worn. Always inspect gloves for integrity before use. | [8][10][11] |

| Skin and Body Protection | Laboratory coat | A fully buttoned lab coat is required to protect against skin contact. | [8][9][10] |

| Chemical-resistant apron and sleeves | Recommended for handling larger quantities or when there is a high risk of splashes. | [11] | |

| Respiratory Protection | Fume hood | All handling of TBDMSOTf must be conducted in a certified chemical fume hood to avoid inhalation of vapors. | [4][8] |

| Respirator | If exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic gases and vapors. | [7][9] |

Engineering Controls

Proper engineering controls are essential for maintaining a safe working environment.

-

Ventilation: Work with TBDMSOTf should always be performed in a well-ventilated area, preferably within a chemical fume hood.[4][8]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9]

-

Explosion-Proof Equipment: Use explosion-proof electrical, ventilating, and lighting equipment to prevent ignition of flammable vapors.[4][9]

Handling and Storage

-

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mist.

-

Keep away from heat, sparks, open flames, and other ignition sources.[8][9]

-

Handle under an inert atmosphere (e.g., nitrogen or argon) as it is moisture-sensitive.[3][9]

-

Ground and bond containers and receiving equipment to prevent static discharge.[9]

-

-

Storage:

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First-Aid Measures

Table 4: First-Aid Measures for TBDMSOTf Exposure

| Exposure Route | First-Aid Procedure | References |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor/physician. | [2][8] |

| Skin Contact | Take off immediately all contaminated clothing. Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Immediate medical attention is required. | [8][9] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Immediately call a poison center or doctor/physician. | [2][8] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor/physician. | [2][8] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[4][8] Water spray may be used to cool closed containers.[4][8]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: TBDMSOTf is a flammable liquid and vapor.[1][5] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[4][8] Containers may explode when heated.[4][8]

-

Hazardous Combustion Products: Combustion may produce carbon monoxide (CO), carbon dioxide (CO₂), silicon dioxide, and sulfur oxides.[8][9]

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Accidental Release Measures

A spill of TBDMSOTf requires immediate and careful attention. The following workflow outlines the general procedure for spill cleanup.

Caption: General workflow for TBDMSOTf spill cleanup.

Experimental Protocol: Silylation of a Primary Alcohol

TBDMSOTf is a highly effective reagent for the protection of alcohols as their corresponding tert-butyldimethylsilyl (TBS) ethers. The following is a representative protocol for this transformation.

Materials and Reagents

-

Primary alcohol (1.0 eq)

-

TBDMSOTf (1.1 - 1.5 eq)

-

2,6-Lutidine (1.5 - 2.0 eq)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (nitrogen or argon)

Procedure

The following diagram illustrates the general workflow for the silylation of a primary alcohol using TBDMSOTf.

Caption: Experimental workflow for the silylation of a primary alcohol using TBDMSOTf.

Detailed Steps:

-

Reaction Setup:

-

In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the primary alcohol (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

Add 2,6-lutidine (1.5 - 2.0 eq) to the stirred solution.

-

Slowly add tert-butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf) (1.1 - 1.5 eq) dropwise to the reaction mixture.

-

-

Reaction Execution:

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[5]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

-

Workup and Purification:

-

Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired TBS ether.

-

Incompatible Materials

TBDMSOTf is a highly reactive compound and should be kept away from the following materials to avoid vigorous or explosive reactions:

-

Water: Reacts violently with water, decomposing to release toxic fumes.[1][3]

-

Strong Oxidizing Agents: Can cause a strong exothermic reaction.[9]

-

Strong Acids and Bases: Incompatible and can lead to decomposition.[9]

-

Alcohols: Reacts readily with alcohols, which is its intended use in a controlled manner.[9]

Disposal Considerations

Waste generated from the use of TBDMSOTf must be treated as hazardous waste.

-

Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.[2][4]

-

Do not dispose of down the drain.

-

Contaminated packaging should also be treated as hazardous waste.[4]

Conclusion

tert-Butyldimethylsilyl trifluoromethanesulfonate is an invaluable reagent in modern organic synthesis. However, its potent reactivity is accompanied by significant hazards that demand a thorough understanding and strict adherence to safety protocols. By implementing the comprehensive handling procedures, personal protective equipment guidelines, and emergency preparedness measures outlined in this technical guide, researchers can safely harness the synthetic utility of TBDMSOTf while minimizing risks in the laboratory.

References

- 1. benchchem.com [benchchem.com]

- 2. reddit.com [reddit.com]

- 3. TBDMS triflate - Enamine [enamine.net]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. tert-Butyldimethylsilyl Trifluoromethanesulfonate (TBS-OTf) [commonorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 10. rtong.people.ust.hk [rtong.people.ust.hk]

- 11. tert-Butyldimethylsilyl trifluoromethanesulfonate reagent grade, 98 69739-34-0 [sigmaaldrich.com]

An In-depth Technical Guide to the Electrophilicity of Tert-butyldimethylsilyl Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyldimethylsilyl trifluoromethanesulfonate (TBS-OTf) is a highly reactive and versatile reagent widely employed in organic synthesis. Its potent electrophilicity, stemming from the exceptional leaving group ability of the trifluoromethanesulfonate (triflate) anion, renders it a superior silylating agent and a powerful Lewis acid. This technical guide provides a comprehensive overview of the core principles governing the electrophilicity of TBS-OTf, its applications in key synthetic transformations, and detailed experimental protocols. Quantitative data is presented to facilitate comparison with other silylating agents, and reaction mechanisms are illustrated to provide a deeper understanding of its reactivity.

Introduction

In the landscape of modern organic synthesis, the strategic protection of functional groups and the catalysis of carbon-carbon bond formation are paramount. Tert-butyldimethylsilyl trifluoromethanesulfonate, commonly abbreviated as TBS-OTf or TBDMS-OTf, has emerged as an indispensable tool for chemists due to its pronounced electrophilic character.[1] The silicon atom in TBS-OTf is rendered highly susceptible to nucleophilic attack because it is bonded to the triflate group, one of the best known leaving groups in organic chemistry.[2] This inherent reactivity makes TBS-OTf significantly more powerful than its chloride counterpart, tert-butyldimethylsilyl chloride (TBS-Cl), particularly in the silylation of sterically hindered alcohols.[3][4]

Beyond its role as a potent silylating agent for the protection of hydroxyl and amino groups, TBS-OTf also functions as a strong Lewis acid, capable of activating carbonyl compounds and catalyzing a variety of synthetic transformations, including the Mukaiyama aldol reaction.[5][6] This dual reactivity profile makes TBS-OTf a valuable asset in the synthesis of complex molecules, particularly in the context of natural product synthesis and drug development.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of TBS-OTf is crucial for its safe and effective handling in a laboratory setting.

| Property | Value | Reference(s) |

| CAS Number | 69739-34-0 | [1] |

| Molecular Formula | C₇H₁₅F₃O₃SSi | [1] |

| Molecular Weight | 264.34 g/mol | [1] |

| Appearance | Colorless to light yellow fuming liquid | [4] |

| Boiling Point | 65-67 °C at 12 mmHg | [1] |

| Density | 1.151 g/mL at 25 °C | [1] |

TBS-OTf is a moisture-sensitive liquid and should be handled under an inert atmosphere (e.g., argon or nitrogen) to prevent decomposition. It is soluble in most common aprotic organic solvents such as dichloromethane (DCM), diethyl ether, and tetrahydrofuran (THF).

Electrophilicity and Reactivity

The remarkable electrophilicity of TBS-OTf is the cornerstone of its synthetic utility. This high reactivity is a direct consequence of the electronic properties of the triflate group.

The Role of the Triflate Leaving Group

The trifluoromethanesulfonate anion (CF₃SO₃⁻) is an exceptionally stable anion due to the strong electron-withdrawing effect of the three fluorine atoms, which delocalize the negative charge through inductive effects and resonance. This stability makes it an excellent leaving group, facilitating the departure of the triflate and the subsequent formation of a transient, highly electrophilic silylium ion or a highly polarized silicon-triflate bond. This heightened electrophilicity allows TBS-OTf to react with a wide range of nucleophiles, even those that are weakly reactive.

Silylation of Alcohols

The primary application of TBS-OTf is the protection of alcohols as their corresponding tert-butyldimethylsilyl (TBS) ethers. TBS ethers are valued for their stability across a broad range of reaction conditions, yet they can be readily cleaved when desired.

TBS-OTf is a significantly more powerful silylating agent than TBS-Cl.[3] This enhanced reactivity is particularly advantageous for the silylation of sterically hindered secondary and tertiary alcohols, which often react sluggishly or not at all with TBS-Cl.[3] The use of TBS-OTf allows for the protection of these challenging substrates under milder conditions and in shorter reaction times.

| Silylating Agent | Substrate Type | Typical Conditions | Reactivity | Reference(s) |

| TBS-Cl | Primary, less hindered secondary alcohols | Imidazole, DMF | Moderate | [7] |

| TBS-OTf | Primary, secondary, and tertiary alcohols | 2,6-Lutidine, DCM | High | [8] |

The silylation of an alcohol with TBS-OTf in the presence of a non-nucleophilic base, such as 2,6-lutidine, proceeds through a straightforward nucleophilic substitution reaction.

Formation of Silyl Enol Ethers

TBS-OTf is also a highly effective reagent for the synthesis of silyl enol ethers from ketones and aldehydes.[4] Silyl enol ethers are versatile intermediates in organic synthesis, most notably in carbon-carbon bond-forming reactions such as the Mukaiyama aldol reaction. The reaction is typically carried out in the presence of a hindered, non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA).

The formation of silyl enol ethers from unsymmetrical ketones can lead to regioisomers. The choice of reaction conditions can influence the regiochemical outcome. Kinetically controlled conditions (strong, bulky base at low temperature) favor the formation of the less substituted silyl enol ether, while thermodynamically controlled conditions (weaker base, higher temperature) favor the more substituted, more stable silyl enol ether.

Lewis Acidity

The highly electrophilic nature of the silicon atom in TBS-OTf allows it to function as a potent Lewis acid.[9] It can activate carbonyl compounds towards nucleophilic attack, making it a valuable catalyst in reactions such as the Mukaiyama aldol reaction.[5] In this context, TBS-OTf coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the addition of a silyl enol ether.

Experimental Protocols

The following sections provide detailed experimental protocols for key transformations utilizing the electrophilicity of TBS-OTf.

Silylation of a Sterically Hindered Secondary Alcohol

This protocol describes the protection of a sterically hindered secondary alcohol using TBS-OTf and 2,6-lutidine.

Reaction: Alcohol + TBS-OTf --(2,6-lutidine, DCM)--> TBS Ether

Materials:

-

Sterically hindered secondary alcohol (1.0 equiv)

-

tert-Butyldimethylsilyl trifluoromethanesulfonate (TBS-OTf) (1.2 equiv)

-

2,6-Lutidine (1.5 equiv)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add the sterically hindered secondary alcohol and anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add 2,6-lutidine dropwise to the stirred solution.

-

Add TBS-OTf dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Quantitative Data: Silylation of Alcohols with TBS-OTf

| Substrate (Alcohol) | Product | Yield (%) | Reference(s) |

| 1-Adamantanol (tertiary) | 1-(tert-Butyldimethylsilyloxy)adamantane | >95 | [10] |

| Linalool (tertiary) | Linalyl tert-butyldimethylsilyl ether | 92 | [10] |

| (-)-Menthol (secondary) | (-)-Menthyl tert-butyldimethylsilyl ether | 98 | [10] |

| Geraniol (primary) | Geranyl tert-butyldimethylsilyl ether | 99 | [10] |

Formation of a Silyl Enol Ether from a Ketone

This protocol details the synthesis of a silyl enol ether from a ketone using TBS-OTf and triethylamine.

Reaction: Ketone + TBS-OTf --(Triethylamine, DCM)--> Silyl Enol Ether

Materials:

-

Ketone (1.0 equiv)

-

tert-Butyldimethylsilyl trifluoromethanesulfonate (TBS-OTf) (1.1 equiv)

-

Triethylamine (1.2 equiv)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add the ketone and anhydrous DCM.

-